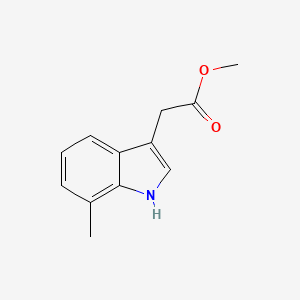![molecular formula C11H17N B12288005 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile](/img/structure/B12288005.png)
2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,6,6-Triméthylbicyclo[3.1.1]heptane-3-carbonitrile est un composé bicyclique avec une structure unique qui comprend un groupe nitrile. Ce composé est connu pour sa stabilité et est utilisé dans diverses réactions chimiques et applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2,6,6-Triméthylbicyclo[3.1.1]heptane-3-carbonitrile implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante est la réaction du 2,6,6-triméthylbicyclo[3.1.1]heptane avec le bromure de cyanogène en présence d'une base. La réaction est effectuée à basses températures pour assurer la stabilité du groupe nitrile.
Méthodes de production industrielle
La production industrielle de ce composé implique souvent une synthèse à grande échelle utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions de réaction, telles que la température et la pression, assurant un rendement élevé et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,6,6-Triméthylbicyclo[3.1.1]heptane-3-carbonitrile subit diverses réactions chimiques, notamment:
Oxydation: Le groupe nitrile peut être oxydé pour former des amides ou des acides carboxyliques.
Réduction: Le groupe nitrile peut être réduit en amines primaires en utilisant des réactifs comme l'hydrure de lithium et d'aluminium.
Substitution: Le composé peut subir des réactions de substitution nucléophile, où le groupe nitrile est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courantes
Oxydation: Des réactifs comme le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés.
Réduction: Hydrure de lithium et d'aluminium ou hydrogénation avec un catalyseur métallique.
Substitution: Des nucléophiles tels que des amines ou des alcools en présence d'une base.
Principaux produits formés
Oxydation: Amides ou acides carboxyliques.
Réduction: Amines primaires.
Substitution: Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Le 2,6,6-Triméthylbicyclo[3.1.1]heptane-3-carbonitrile a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme élément constitutif en synthèse organique.
Biologie: Étudié pour son activité biologique potentielle et ses interactions avec les enzymes.
Médecine: Enquête sur son utilisation potentielle dans le développement de médicaments.
Industrie: Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 2,6,6-Triméthylbicyclo[3.1.1]heptane-3-carbonitrile implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitrile peut former des liaisons hydrogène avec des enzymes ou des récepteurs, influençant leur activité. La structure bicyclique fournit la stabilité et la rigidité, permettant des interactions précises avec les molécules biologiques.
Applications De Recherche Scientifique
2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure provides stability and rigidity, allowing for precise interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Composés similaires
2,6,6-Triméthylbicyclo[3.1.1]heptane: Manque le groupe nitrile, le rendant moins réactif dans certaines réactions chimiques.
2,6,6-Triméthylbicyclo[3.1.1]heptane-3-one: Contient un groupe cétone au lieu d'un groupe nitrile, conduisant à une réactivité et des applications différentes.
Unicité
Le 2,6,6-Triméthylbicyclo[3.1.1]heptane-3-carbonitrile est unique en raison de son groupe nitrile, qui fournit une réactivité supplémentaire et un potentiel pour diverses transformations chimiques. Cela en fait un composé précieux à la fois en recherche et dans les applications industrielles.
Propriétés
IUPAC Name |
2,6,6-trimethylbicyclo[3.1.1]heptane-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-7-8(6-12)4-9-5-10(7)11(9,2)3/h7-10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNYEGNBTUCESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2CC1C2(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
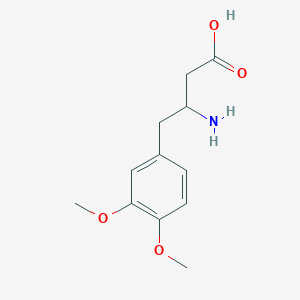
![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride](/img/structure/B12287924.png)
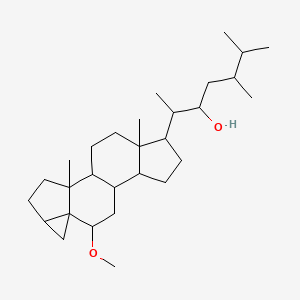
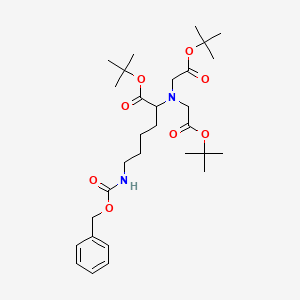


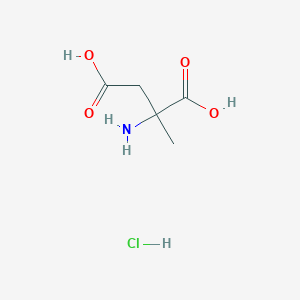
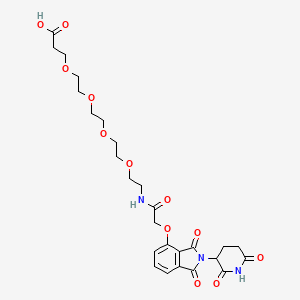

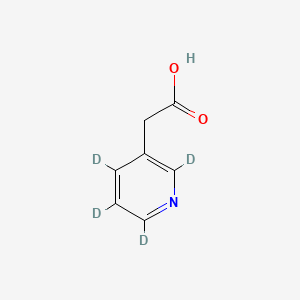
![4-Hydroxy-4-methyl-1,6,7,8-tetrahydropyrano[3,4-f]indolizine-3,10-dione](/img/structure/B12287980.png)
![Disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12287987.png)
![6-(Difluoromethoxy)-2-iodobenzo[d]thiazole](/img/structure/B12287995.png)
